4-methyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide
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Overview
Description
The compound “4-methyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide” is a complex organic molecule. It contains a benzamide group, which is a carboxamide derived from benzoic acid, and a tetrahydroquinoline group, which is a type of heterocyclic compound .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzamide group and a tetrahydroquinoline group. The benzamide group consists of a benzene ring attached to a carboxamide group, and the tetrahydroquinoline group is a nitrogen-containing heterocyclic compound .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The benzamide group could undergo reactions typical of carboxamides, such as hydrolysis, while the tetrahydroquinoline group could participate in reactions typical of heterocyclic amines .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the benzamide group could increase its polarity, potentially affecting its solubility in various solvents .Scientific Research Applications
Mass Spectrometry Applications
- Electrospray Mass Spectrometry and Fragmentation : Derivatives of similar compounds have been analyzed using electrospray and collision-induced dissociation (CID) fragmentation spectra. This method is crucial for understanding the molecular structure and fragmentation patterns of complex molecules, indicating its application in analytical chemistry and molecular research (Harvey, 2000).
Medicinal Chemistry
- Neuroprotective Agents : Benzamide and its derivatives, which share a structural resemblance, have shown protective effects against neurotoxicity in models of neurodegenerative diseases. This suggests potential applications in developing therapies for neurodegenerative conditions (Cosi et al., 1996).
Organic Synthesis and Medicinal Applications
- Regioselectivity in Organic Synthesis : Research on N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide and its ethylation reaction highlights the significance of such compounds in exploring regioselectivity, an essential aspect of organic synthesis for medicinal chemistry applications (Batalha et al., 2019).
Sigma-2 Receptor Probes
- Development of Sigma-2 Receptor Probes : Benzamide analogues have been explored for their high affinity towards sigma-2 receptors, showing potential as tools in tumor diagnosis and the development of PET radiotracers (Xu et al., 2005).
Antitumor Agent Analogues
- Water-Soluble Antitumor Agents : The search for more water-soluble analogues of quinazolin-4-one-based antitumor agents illustrates the effort to improve the pharmacokinetic properties of such compounds for better therapeutic efficacy (Bavetsias et al., 2002).
Safety and Hazards
Future Directions
The study of complex organic molecules like “4-methyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide” is a vibrant field of research, with potential applications in areas like medicinal chemistry and materials science. Future research could explore the synthesis, properties, and potential applications of this compound .
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors
Mode of Action
It’s known that similar compounds can cause changes such as inflammation, excitotoxicity, mitochondrial apoptosis, formation of inclusion bodies, and oxidative stress .
Biochemical Pathways
It’s known that similar compounds can block the mitochondrial complex i, leading to mitochondrial dysfunction . This could potentially affect a variety of biochemical pathways, particularly those involving energy production.
Pharmacokinetics
It’s known that similar compounds can be metabolized into other compounds that cause oxidative stress .
Result of Action
Similar compounds have been found to cause dopaminergic neuronal damage in the striatum and substantia nigra .
Action Environment
It’s known that similar compounds can be used to induce parkinson’s disease in animal models , suggesting that the compound’s action may be influenced by the biological environment.
Properties
IUPAC Name |
4-methyl-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c1-15-5-8-17(9-6-15)20(23)21-12-11-16-7-10-19-18(14-16)4-3-13-22(19)2/h5-10,14H,3-4,11-13H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGAXTCCCZUHQSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCC2=CC3=C(C=C2)N(CCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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